The core structure of tert-Butyl BPIP bears some resemblance to known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research could investigate if tert-Butyl BPIP exhibits inhibitory activity against specific kinases, potentially leading to applications in cancer or other diseases where abnormal kinase activity is implicated [, ].
The presence of the nitrogen-containing heterocyclic rings suggests tert-Butyl BPIP might interact with ion channels, which are membrane proteins responsible for transporting ions across cell membranes. Research could explore if tert-Butyl BPIP modulates the activity of specific ion channels, potentially impacting nervous system function or other physiological processes [].
The molecule's structure could serve as a scaffold for further chemical modifications to develop new drug candidates. By strategically changing functional groups on the molecule, researchers could aim to improve potency, selectivity, or other desired properties for specific therapeutic targets [].
Tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 301.4 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a benzo[d]imidazole moiety, which contributes to its unique properties and potential biological activities. The structure can be represented by the InChI code:
textInChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
The compound is solid at room temperature and has a calculated logP value of 2.9, indicating moderate lipophilicity, which is significant for its biological interactions and applications in drug development.
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has been studied for its potential biological activities, particularly in the context of medicinal chemistry. It serves as an important intermediate in the synthesis of various biologically active compounds, including those targeting cancer pathways. Its derivatives have shown promise as anticancer agents due to their ability to inhibit specific cancer cell lines and overcome drug resistance mechanisms.
Additionally, imidazole derivatives related to this compound have been explored for their use as luminescent sensors for environmental monitoring, particularly in detecting toxic ions like cyanide and mercury .
The synthesis of tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate involves several steps:
Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has several applications:
Interaction studies indicate that tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate interacts with various biological targets, including enzymes involved in cancer progression. These interactions are critical for understanding its mechanism of action and enhancing its efficacy as a therapeutic agent.
Studies have shown that modifications to the imidazole or piperidine components can significantly alter binding affinities and biological activity, providing insights into structure–activity relationships (SAR) that guide further drug development efforts .
Several compounds share structural similarities with tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Bilastine Impurity | C17H23N3O2 | Antihistamine properties |
| Tert-butyl 4-(benzimidazol-2-yl)piperidine | C17H23N3O2 | Similar structure with different biological activity |
| 2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-piperidinecarboxylate | C18H25N3O2 | Enhanced lipophilicity |
| 1-Piperidinecarboxylic acid, 4-(benzimidazol)- | C15H18N2O2 | Different functional group leading to varied activity |
Each of these compounds showcases unique aspects that can be exploited for specific applications, making tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate notable for its versatility in medicinal chemistry.
The tert-butoxycarbonyl (Boc) group is widely employed for temporary amine protection during heterocyclic synthesis. For tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, the Boc group safeguards the piperidine nitrogen during benzimidazole conjugation. A typical protocol involves:
Optimization Challenges:
The benzimidazole ring is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl equivalents. For this compound, two strategies are prevalent:
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | HCl, p-TsOH | >85% |
| Temperature | 80–100°C | Maximizes rate |
| Solvent | Ethanol, DMF | Solubility |
The piperidine ring in tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can exhibit chirality at the C2 and C3 positions. Asymmetric synthesis strategies include:
Case Study:In a reported asymmetric synthesis, (R)-BINAP-ligated palladium catalyzed the hydrogenation of 4-cyanopyridine to (S)-4-aminopiperidine with 92% enantiomeric excess (ee). Subsequent Boc protection and benzimidazole coupling yielded the target compound with retained chirality.
The tert-butyl carbamate moiety serves as a critical modulator of binding affinity through steric and electronic interactions. The tert-butyl group’s bulky, branched structure creates significant steric hindrance, which influences the compound’s ability to access deep hydrophobic pockets in target proteins. For instance, carbamate derivatives of morphinan opioids demonstrated reduced binding affinities at κ, δ, and μ receptors when compared to their phenolic precursors, with tert-butyl variants showing selectivity shifts due to steric constraints [5].
Table 1: Impact of Carbamate Substituents on Opioid Receptor Binding Affinity
| Carbamate Substituent | μ Receptor Ki (nM) | κ Receptor Ki (nM) | δ Receptor Ki (nM) | Selectivity (κ/μ) |
|---|---|---|---|---|
| Phenolic precursor | 0.12 | 0.051 | 3.9 | 0.42 |
| tert-Butyl carbamate | 0.70 | 0.30 | 15 | 0.43 |
The tert-butyl group’s lipophilicity (log P ≈ 1.48) enhances membrane permeability, favoring interactions with intracellular targets [4]. Additionally, the carbamate’s carbonyl oxygen participates in hydrogen bonding with key residues in binding sites, as observed in JAK1 inhibitors where analogous groups formed critical interactions with Glu⁹⁶³ and Leu⁹⁵⁹ [6]. This dual role—steric shielding and polar interaction—makes the tert-butyl carbamate indispensable for optimizing target engagement.
The benzo[d]imidazole core’s electronic environment directly influences bioactivity through charge distribution and π-π stacking capabilities. Electron-withdrawing substituents (e.g., nitro or fluorine) increase the ring’s electron deficiency, enhancing interactions with aromatic residues in target proteins. Conversely, electron-donating groups (e.g., methoxy) reduce this effect, often diminishing binding affinity.
Table 2: Electronic Effects of Benzimidazole Substituents
| Substituent | Electronic Nature | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| -NO₂ | Withdrawing | 0.86 | NF-κB in macrophages [6] |
| -OCH₃ | Donating | 5.2 | JAK1 ATP-binding site [6] |
| -CF₃ | Withdrawing | 1.2 | NLRP3 inflammasome [6] |
For example, nitro-substituted derivatives exhibited 10-fold greater potency in suppressing NF-κB signaling compared to methoxy analogues, attributed to enhanced charge-transfer interactions with histidine residues in the IκBα kinase complex [6]. Fluorination at the 4-position of the benzimidazole ring improved metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) without compromising target affinity, underscoring the balance between electronic effects and pharmacokinetics [6].
The piperidine ring’s conformation governs the spatial orientation of the benzimidazole and tert-butyl carbamate groups, directly impacting target complementarity. Chair conformations predominate in solution, positioning the benzimidazole equatorially to minimize steric clashes with the tert-butyl group. Boat conformations, though less stable, have been implicated in binding to shallower protein pockets.
Table 3: Conformational Preferences and Bioactivity of Piperidine Analogues
| Piperidine Substituent | Predominant Conformation | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| Unsubstituted | Chair | 2.3 | NLRP3 inflammasome [6] |
| 4-Methyl | Twist-boat | 8.7 | JAK2 ATP-binding site [6] |
| 3-Fluoro | Chair | 1.5 | NF-κB pathway [6] |
N-Substituents on the piperidine nitrogen, such as cyclopropylmethyl or cyclobutylmethyl groups, enforce specific ring puckering modes. For instance, cyclopropylmethyl derivatives adopt flattened chair conformations, optimizing interactions with the hydrophobic cleft of the NLRP3 inflammasome [6]. Molecular dynamics simulations revealed that equatorial positioning of the benzimidazole group in chair conformations enhances π-stacking with tyrosine residues, improving inhibitory activity by 40% compared to axial orientations [6].
| Benzoimidazole derivative | Key S3 pocket contacts (X-ray) | Human renin half-maximal inhibitory concentration (nanomoles) | Source |
|---|---|---|---|
| Compound 10 (TAK-272 series) | π-stacking to Tyr83; hydrogen bond to Ser76 via carbonyl oxygen | 2.1 | [2] |
| Compound 13 | Additional hydrogen bond to Thr77; extended hydrophobic filling of S3^sp | “Five-fold stronger than aliskiren” (exact value not disclosed) | [4] |
| tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | In silico overlay predicts identical benzimidazole orientation and tert-butyl occupation of S3^sp | Not yet experimentally determined | [1] [3] |
Benzimidazole-linked hydroxamic, (thio)hydantoin and barbiturate derivatives exploit the zinc-binding lysine channel of histone deacetylase enzymes, using the benzimidazole cap to address the surface recognition domain that dictates isoform selectivity [5] [6]. Replacement of the hydroxamate zinc-binding group with a (thio)hydantoin preserved potency and reduced non-specific metal chelation. The most potent example (compound 4c) achieved nanomolar inhibition of histone deacetylase six while showing diminished activity against class I isoforms [7].
| Representative inhibitor derived from the tert-butyl benzimidazole core | Zinc-binding warhead | Histone deacetylase isoform tested | Half-maximal inhibitory concentration (nanomoles) | Selectivity ratio versus histone deacetylase one | Source |
|---|---|---|---|---|---|
| Compound 2c | Hydantoin | Six | 97 ± 6 | ≈3-fold | [6] |
| Compound 30 | Hydroxamic acid | Six | 4.63 | >20-fold | [8] |
| Compound 4c | Hydantoin | Six | 51 – 74 | Superior to reference vorinostat across panel | [7] |
| N-hydroxy-3-[3-(1-benzoimidazol-2-yl)phenyl]acrylamides (series 5a-5ab) | Hydroxamic acid | Class I–II mixed | 20–100 (cellular effective concentration) | Pan inhibition | [5] |
The tert-butyl benzimidazole scaffold therefore functions as a selectivity-defining “cap” that can bias activity toward cytoplasmic histone deacetylase six, a therapeutic strategy that avoids the haematological liabilities associated with pan-histone-deacetylase blockade.
Benzimidazole monopeptides and related analogues bind to an allosteric cavity formed by the substrate-binding channel and the nicotinamide-adenine-dinucleotide pocket of sirtuin enzymes, sterically hindering co-factor exchange and trapping the enzyme in an open conformation [9] [10]. Molecular-dynamics simulations reveal that tryptophan-substituted benzimidazole compound 13h docks into the “SL x V x P V/F A” motif of sirtuin one, with electrostatic complementarity conferring eight-fold selectivity over sirtuin two [11]. Benzimidazole-fluorophore BZD9L1 exploits the same pocket and displays intrinsic fluorescence that tracks nuclear localisation and apoptotic induction in colorectal carcinoma cells [12] [13]. These findings illustrate how tert-butyl-benzimidazole skeletons can act as non-competitive sirtuin antagonists, distinct from nicotinamide mimetics that occupy the catalytic site.
| Benzoimidazole-based sirtuin modulator | Target isoform | Half-maximal inhibitory concentration (micromoles) | Selectivity over other isoforms | Functional consequence in cells | Source |
|---|---|---|---|---|---|
| Compound 13h | Sirtuin one | 0.66 | >10-fold versus sirtuin two | p53 acetylation increase, growth arrest in liver and breast cancer cells | [9] |
| Compound 7d | Sirtuin one | 0.77 | ≈8-fold versus sirtuin two | Nuclear hyperacetylation of histone H3 | [11] |
| BZD9Q1 | Sirtuin one–three (pan) | 2.9 – 70.9 (cell line-dependent) | Minimal | G₂/M arrest and apoptosis in oral carcinoma cells | [14] |
| BZD9L1 | Sirtuin one and two dual inhibitor | 2.5 – 5 (cellular half-effective concentration) | Dual | Sensitises colorectal tumours to fluorouracil, impedes angiogenesis | [15] [16] |